molecular formula C19H27N3O3 B12078224 N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide

N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide

Cat. No.: B12078224
M. Wt: 345.4 g/mol
InChI Key: QVNRKLNZMPKDET-UHFFFAOYSA-N
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Description

N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide is a synthetic organic compound that features a phthalimide group and an aminoalkyl chain. Compounds with similar structures are often used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide typically involves the following steps:

    Formation of the Phthalimide Group: The phthalimide group can be introduced through the reaction of phthalic anhydride with an appropriate amine.

    Attachment of the Aminoalkyl Chain: The aminoalkyl chain can be attached via nucleophilic substitution reactions, often using alkyl halides or tosylates.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 3-(1,3-dioxoisoindolin-2-yl)propanamide under suitable conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the alkyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, tosylates, and sulfonates are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
  • N-(6-aminohexyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
  • N-(10-aminodecyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide

Uniqueness

N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide is unique due to its specific chain length and functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

N-(8-aminooctyl)-3-(1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C19H27N3O3/c20-12-7-3-1-2-4-8-13-21-17(23)11-14-22-18(24)15-9-5-6-10-16(15)19(22)25/h5-6,9-10H,1-4,7-8,11-14,20H2,(H,21,23)

InChI Key

QVNRKLNZMPKDET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCCCCCCCN

Origin of Product

United States

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